molecular formula C30H18 B1637322 1,2-Di(anthracen-9-yl)ethyne

1,2-Di(anthracen-9-yl)ethyne

Cat. No.: B1637322
M. Wt: 378.5 g/mol
InChI Key: WSEMPUNMUMBGQG-UHFFFAOYSA-N
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Description

1,2-Di(anthracen-9-yl)ethyne is a conjugated organic compound featuring two anthracene moieties linked via an ethyne (acetylene) group at their 9-positions. This structure enables extended π-conjugation, which is critical for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and molecular wires. The ethyne bridge imparts rigidity and planar geometry, enhancing electronic communication between the anthracene units .

Properties

Molecular Formula

C30H18

Molecular Weight

378.5 g/mol

IUPAC Name

9-(2-anthracen-9-ylethynyl)anthracene

InChI

InChI=1S/C30H18/c1-5-13-25-21(9-1)19-22-10-2-6-14-26(22)29(25)17-18-30-27-15-7-3-11-23(27)20-24-12-4-8-16-28(24)30/h1-16,19-20H

InChI Key

WSEMPUNMUMBGQG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#CC4=C5C=CC=CC5=CC6=CC=CC=C64

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#CC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

A comparative analysis of 1,2-Di(anthracen-9-yl)ethyne with structurally related compounds reveals key differences in conjugation, solubility, and electronic behavior:

Compound Substituents/Backbone Conjugation Length Key Properties Applications
This compound Anthracene-ethyne-anthracene Extended High rigidity, strong fluorescence OLEDs, molecular electronics
1,2-Di(pyridin-4-yl)ethyne Pyridine-ethyne-pyridine Moderate Polar, heteroatom effects Coordination chemistry, ligands
9-(Naphthalen-1-yl)anthracene Anthracene-naphthalene (single bond) Limited Reduced rigidity, lower fluorescence Organic semiconductors
Anthraquinone derivatives Oxidized anthracene core Non-conjugated Electron-deficient, redox-active Dyes, battery materials
  • Conjugation and Rigidity : The ethyne bridge in this compound enables superior π-conjugation compared to single-bonded analogs like 9-(naphthalen-1-yl)anthracene, leading to enhanced charge transport and fluorescence .
  • Heteroatom Effects : Replacing anthracene with pyridine (as in 1,2-Di(pyridin-4-yl)ethyne) introduces nitrogen lone pairs, altering electronic properties and enabling metal coordination .

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